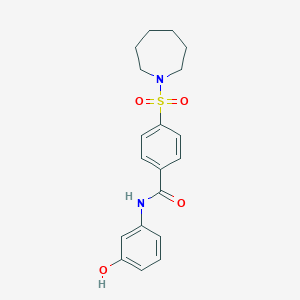
4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide, also known as AHSPB, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, which make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide is not fully understood. However, studies have shown that this compound targets specific molecular pathways in cells. This compound has been found to inhibit the activity of enzymes such as tyrosine kinases, which play a key role in cell growth and division. This compound has also been found to inhibit the activity of proteins such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects and can prevent the death of neurons. In addition, this compound has been found to have anti-inflammatory effects and can reduce inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly specific in its activity, which makes it a valuable tool for studying specific molecular pathways. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, this compound can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide. One area of research is to further explore the mechanism of action of this compound. This will help to better understand how this compound targets specific molecular pathways and may lead to the development of more effective treatments for diseases such as cancer and neurodegenerative diseases. Another area of research is to explore the potential side effects of this compound. This will help to determine the safety of using this compound in humans and may lead to the development of new drugs based on this compound. Finally, future research could focus on developing new synthesis methods for this compound that are more cost-effective and efficient.
Méthodes De Synthèse
4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-hydroxybenzoic acid with 4-(chlorosulfonyl)benzoic acid in the presence of a base. This reaction yields 4-(3-hydroxybenzamido)sulfonyl)benzoic acid, which is then reacted with 1-azepanamine in the presence of a coupling agent. This reaction yields this compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
4-(1-azepanylsulfonyl)-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons.
Propriétés
Formule moléculaire |
C19H22N2O4S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-(azepan-1-ylsulfonyl)-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c22-17-7-5-6-16(14-17)20-19(23)15-8-10-18(11-9-15)26(24,25)21-12-3-1-2-4-13-21/h5-11,14,22H,1-4,12-13H2,(H,20,23) |
Clé InChI |
FYNHEYOJJSVLLB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Solubilité |
3.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)
![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)



![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)
![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
